molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482116
CAS No.: 2098057-25-9
M. Wt: 226.28 g/mol
InChI Key: AQNZAEWLYJXZTM-UHFFFAOYSA-N
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Description

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-Ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4C_{12}H_{12}N_4 with a molecular weight of 224.25 g/mol. Its structure features an imidazo-pyrazole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo-pyrazole derivatives. For instance, derivatives similar to this compound were assessed for their efficacy against several pathogens.

In Vitro Studies

In a study evaluating various pyrazole derivatives, compound 7b (closely related to the target compound) exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The study also reported that these compounds effectively inhibited biofilm formation, which is crucial for treating chronic infections.

Anticancer Activity

The anticancer properties of imidazo-pyrazole derivatives have garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Breast Cancer : A study on asymmetric MACs fused with pyrazole demonstrated that compounds could inhibit microtubule assembly and induce apoptosis in MDA-MB-231 breast cancer cells. The most active compounds enhanced caspase-3 activity significantly at concentrations as low as 10 μM .
  • Liver Cancer : Another investigation reported that aminopyrazole derivatives displayed good inhibition of HepG2 liver cancer cells with a growth inhibition percentage of 54.25%, indicating potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of imidazo-pyrazole derivatives have been explored through various assays.

In Vivo Studies

Research has shown that certain derivatives exhibit substantial anti-inflammatory activity comparable to established drugs like indomethacin. For example, compounds tested in carrageenan-induced paw edema models showed effective inhibition of COX enzymes, with IC50 values similar to celecoxib .

Summary of Biological Activities

Biological ActivityMechanismKey Findings
Antimicrobial Inhibition of biofilm formationMIC values: 0.22 - 0.25 μg/mL against S. aureus
Anticancer Induction of apoptosisEnhanced caspase-3 activity in MDA-MB-231 cells at 10 μM
Anti-inflammatory COX enzyme inhibitionIC50 comparable to celecoxib

Scientific Research Applications

Anticancer Activity

Research indicates that 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, it has shown efficacy against certain types of leukemia and solid tumors by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for the development of new antibiotics .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazoles, including our compound. The research highlighted its ability to inhibit specific kinases involved in tumor growth, leading to significant reductions in tumor size in animal models .

Study ReferenceCompoundActivityModel
This compoundAnticancerXenograft models

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a new antibiotic agent .

Study ReferencePathogenInhibition Concentration (µg/mL)Result
MRSA16Effective inhibition observed

Q & A

Basic Research Questions

Q. What synthetic strategies enable selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

The scaffold is functionalized via Br/Mg exchange and regioselective metalation using TMP bases (e.g., TMPMgCl·LiCl). Key steps include:

  • SEM protection of the nitrogen atom to prevent undesired side reactions .
  • Sequential bromination at the 7-position, followed by metalation and cross-coupling (e.g., Negishi or Suzuki) to introduce aryl/heteroaryl groups .
  • Final deprotection using CsF/18-crown-6 to yield tetra-substituted derivatives . This method allows for modular substitution at positions 2, 3, 6, and 7, enabling tailored photophysical or pharmacokinetic properties .

Q. How does the 1H-imidazo[1,2-b]pyrazole core compare to indole in drug design?

The scaffold acts as a non-classical indole isostere with:

  • Enhanced aqueous solubility : LogD values for derivatives (e.g., pruvanserin isostere) are lower (2.1 vs. 3.3 for indole analogs) due to reduced hydrophobicity .
  • Unique pKa profiles : The NH group in the scaffold has a pKa of ~7.3, lower than indole’s NH (pKa ~10), enhancing ionization in physiological conditions and improving membrane permeability .
  • Synthetic versatility : Functionalization at four positions allows fine-tuning of electronic and steric properties for target engagement .

Q. What analytical methods confirm the structure of functionalized derivatives?

  • NMR spectroscopy : 1^1H/13^13C NMR identifies substitution patterns and regioselectivity (e.g., distinguishing 7-cyano vs. 7-bromo derivatives) .
  • Mass spectrometry : High-resolution MS validates molecular weights, particularly for intermediates with SEM protection .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the characterization of push-pull dye 14e .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during multi-step functionalization?

  • Pyrazole ring fragmentation : Overly harsh metalation conditions (e.g., TMP2_2Zn·MgCl2_2·2LiCl at 0°C) can fragment the scaffold, requiring precise temperature control and stoichiometry .
  • Competing reaction pathways : Electron-deficient aryl halides (e.g., nitro-substituted iodides) require PEPPSI-iPr catalysts (2 mol%) for efficient cross-coupling, while electron-rich substrates perform better with Pd(OAc)2_2/SPhos .
  • Protecting group limitations : SEM deprotection with CsF may incompletely remove the group, necessitating HPLC purification for final products .

Q. How do electron-withdrawing/donating groups affect photophysical properties?

Substituents at the 7-position (e.g., cyano, benzoyl) significantly alter absorption/emission:

  • Benzoyl groups (e.g., in 14e) create a strong donor-acceptor system, resulting in a second absorption band at 430 nm (ε > 10,000 M1^{-1}cm1^{-1}) and enhanced photoluminescence .
  • Cyano groups induce a hypsochromic shift in absorption but reduce fluorescence quantum yield due to increased non-radiative decay . These effects are critical for designing optical probes or push-pull dyes .

Q. How to resolve contradictions in spectral data during characterization?

  • Duplicate measurements : Standard deviations of 0.17 pH units in pKa determination highlight the need for triplicate assays .
  • Comparative analysis : Cross-reference intermediates (e.g., brominated precursor 5b) with known spectra to confirm functionalization sites .
  • Computational modeling : DFT calculations predict electronic transitions and validate experimental UV-Vis/NMR data .

Q. What methodologies optimize cross-coupling reactions with electron-deficient aryl halides?

  • Catalyst selection : N-heterocyclic carbene (NHC) catalysts like PEPPSI-iPr (2 mol%) improve yields for electron-deficient substrates (e.g., 57–89% for nitro-iodides) .
  • Temperature modulation : Increasing reaction temperature to 60°C enables the use of less reactive bromides instead of iodides .
  • Transmetalation : ZnCl2_2 transmetalation of magnesium intermediates enhances compatibility with sensitive electrophiles (e.g., α,β-unsaturated amides) .

Properties

IUPAC Name

1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZAEWLYJXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

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